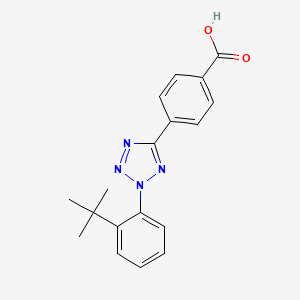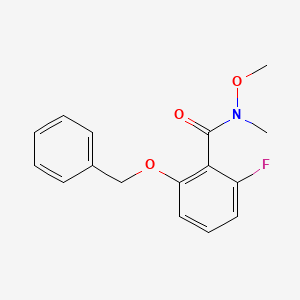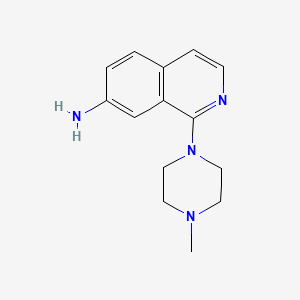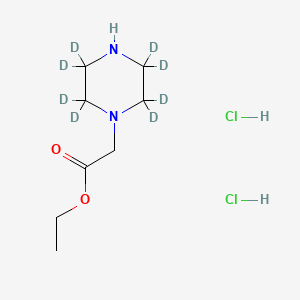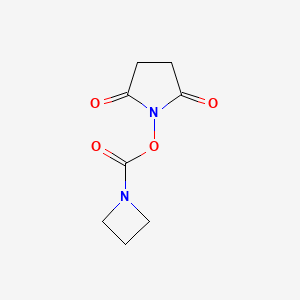![molecular formula C16H19NO3 B13840686 2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Desethyl Methyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. Etodolac is known for its selective inhibition of cyclooxygenase-2 (COX-2), which helps reduce inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Desethyl Methyl Etodolac involves several steps. One common method starts with the reaction of 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in the presence of a concentrated mineral acid at temperatures between -20°C and +50°C. This reaction produces methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate, which is then hydrolyzed to yield Etodolac .
Industrial Production Methods
Industrial production of Etodolac and its derivatives typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Desethyl Methyl Etodolac undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the molecule’s structure, potentially enhancing its activity or reducing side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Etodolac, such as amino acid conjugates that enhance its solubility and reduce gastrointestinal side effects .
Wissenschaftliche Forschungsanwendungen
(-)-Desethyl Methyl Etodolac has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on NSAID activity and selectivity.
Biology: Research focuses on its interactions with COX-2 and other molecular targets involved in inflammation.
Medicine: It is investigated for its potential to treat various inflammatory conditions with reduced side effects compared to traditional NSAIDs.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
(-)-Desethyl Methyl Etodolac exerts its effects primarily through the inhibition of COX-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins while sparing COX-1, which is important for gastrointestinal protection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other COX-2 selective inhibitors such as Celecoxib, Rofecoxib, and Valdecoxib. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
(-)-Desethyl Methyl Etodolac is unique in its specific structural modifications, which aim to enhance its selectivity for COX-2 and reduce gastrointestinal side effects. Its derivatives, such as amino acid conjugates, further improve its pharmacological profile by enhancing solubility and reducing toxicity .
Eigenschaften
Molekularformel |
C16H19NO3 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)/t16-/m1/s1 |
InChI-Schlüssel |
FCSFORLYLNCXPD-MRXNPFEDSA-N |
Isomerische SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(C)CC(=O)O |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


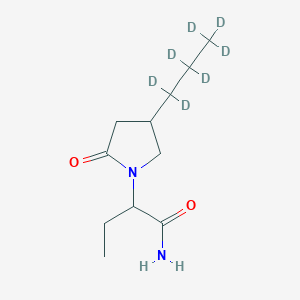


![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
